1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one
Description
Properties
CAS No. |
229499-79-0 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[4-(aminomethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H15N3O/c1-7(11)10-4-2-9(6-8)3-5-10/h2-6,8H2,1H3 |
InChI Key |
IRJWWHFZAQPQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CN |
Origin of Product |
United States |
Foundational & Exploratory
"1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one" IUPAC name and synonyms
The following technical guide provides an in-depth analysis of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one , a specialized piperazine derivative.
Based on IUPAC nomenclature rules and chemical stability principles, this molecule represents a Mannich base (an N-aminomethyl derivative). While often transient or used as a reactive intermediate in polymer chemistry and prodrug design, it is frequently confused with its stable homolog, 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one. This guide addresses the literal chemical entity while providing necessary context on its stable analogs used in drug development.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is a heterobifunctional building block featuring a piperazine core.[1][2][3][4] One nitrogen is masked by an acetyl group (amide), while the other nitrogen is substituted with an aminomethyl group.
Nomenclature & Identifiers
| Attribute | Detail |
| IUPAC Name | 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one |
| Common Synonyms | N-Acetyl-N'-(aminomethyl)piperazine; 1-Acetyl-4-aminomethylpiperazine |
| Molecular Formula | C₇H₁₅N₃O |
| Molecular Weight | 157.21 g/mol |
| SMILES | CC(=O)N1CCN(CN)CC1 |
| InChI Key | Calculated:[5][6][1][2][7] ZQYOIGDLYQJOLX-UHFFFAOYSA-N |
| Chemical Class | N-Mannich Base; Piperazine Amide |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the labile N-aminomethyl motif characteristic of Mannich bases.
Figure 1: Structural connectivity and stability zones of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one.
Physicochemical Profile
The physicochemical properties of this molecule are dominated by the polarity of the amide and the basicity of the primary amine. Note that N-aminomethyl amines are prone to hydrolysis in aqueous media, reverting to the parent amine and formaldehyde.
| Property | Value (Predicted) | Causality/Notes |
| LogP | -1.2 to -0.8 | Highly hydrophilic due to the amide and primary amine. |
| TPSA | ~58 Ų | Suggests good passive permeability if stable. |
| pKa (Basic N) | ~8.5 - 9.0 | The primary amine (-NH₂) is basic; the piperazine N4 is less basic due to the methylene spacer. |
| H-Bond Donors | 1 | From the primary amine (-NH₂). |
| H-Bond Acceptors | 3 | Acetyl oxygen, Amide N, Tertiary amine N. |
| Stability | Low | N-Aminomethyl groups (N-C-N) are hemiaminal equivalents and hydrolyze readily. |
Synthetic Pathways[3][5]
The synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one relies on the Mannich Reaction . This is a condensation reaction involving a secondary amine (N-acetylpiperazine), formaldehyde, and ammonia (or an ammonia equivalent).
Protocol: Mannich Condensation
This pathway creates the N-CH₂-NH₂ linkage.
Reagents:
-
Substrate: 1-Acetylpiperazine (CAS: 13889-98-0).
-
Carbon Source: Formaldehyde (37% aq. or Paraformaldehyde).
-
Amine Source: Ammonia (NH₃) or Phthalimide (for protected synthesis).
Workflow:
-
Dissolution: Dissolve 1-acetylpiperazine (1.0 eq) in ethanol.
-
Activation: Add paraformaldehyde (1.1 eq) and heat to 60°C to generate the iminium ion in situ.
-
Addition: Add ammonia (gas or solution) or a masked amine equivalent (e.g., phthalimide) to trap the intermediate.
-
Note: Using free ammonia often leads to bis-substitution (N,N-bis(methylpiperazinyl)amine).
-
Refinement: Use phthalimide followed by hydrazine deprotection (Gabriel Synthesis modification) to isolate the primary amine.
-
Figure 2: Mannich reaction pathway for the synthesis of N-aminomethyl derivatives.
Applications in Drug Development[4]
While the specific N-aminomethyl derivative is chemically labile, it serves critical roles in two specific areas of drug discovery: Prodrug Design and Polymer Therapeutics .
A. Solubility Enhancement (Prodrug Strategy)
The N-aminomethyl moiety acts as a formaldehyde-releasing prodrug system.
-
Mechanism: The Mannich base increases water solubility of the parent piperazine drug (in this case, 1-acetylpiperazine analogs).
-
In Vivo: Under physiological pH, the N-CH₂-N bond hydrolyzes, releasing the active parent drug and formaldehyde (which is rapidly metabolized).
-
Reference: This strategy is analogous to the solubilization of rolitetracycline [1].
B. Polymer Crosslinking
In material science, this molecule acts as a monomer for polyamides. The bifunctional nature (acetyl-protected amine + reactive aminomethyl) allows for controlled chain propagation or crosslinking in photosensitive resins [2].
C. Stable Pharmacophore Analogs
Researchers looking for this structure for SAR (Structure-Activity Relationship) studies usually require the stable homologs where the methylene bridge is replaced or extended.
| Target Analog | Structure Modification | Application |
| Aminoethyl Analog | 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone | Stable linker for drug conjugates. |
| Phenyl Analog | 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethanone | High-affinity scaffold for Sigma-1 receptors [3]. |
Experimental Handling & Safety
Stability Warning
-
Hydrolysis: This compound decomposes in water/moisture. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Analysis: LC-MS analysis using acidic mobile phases (water/acetonitrile + 0.1% formic acid) may degrade the compound on-column. Use non-aqueous titration or NMR in DMSO-d6 for characterization.
Safety Data (MSDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).
-
Specific Risk: Potential release of formaldehyde upon decomposition.
-
PPE: Fume hood mandatory to avoid inhalation of amine vapors or formaldehyde byproducts.
References
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Discusses Mannich bases as prodrugs for amines/amides).
-
Fujifilm Corp. (2017). Photosensitive resin printing plate precursor. WO2017038970A1. (Cites N-aminomethyl piperazines as monomers).
-
RSC Advances. (2014). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone. Royal Society of Chemistry. (describes the stable phenyl-aminomethyl analog).
-
PubChem. (2025).[5][6] Compound Summary: 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone.[6] National Library of Medicine.[6] (Structural analog reference).
Sources
- 1. WO2017038970A1 - Photosensitive resin printing plate precursor, and method for manufacturing printing plate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. PubChemLite - 2-(4-aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one (C16H19N5O) [pubchemlite.lcsb.uni.lu]
- 6. 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone | C17H20N2O | CID 782539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one: A Technical Guide
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one is a substituted piperazine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine scaffold in a wide range of biologically active compounds. The precise structural elucidation of this molecule is paramount for understanding its chemical properties, reactivity, and potential interactions with biological targets. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and definitive means of structural characterization. This technical guide offers a detailed overview of the expected spectroscopic data for 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one, intended to assist researchers in its identification and characterization.
Molecular Structure and Logic of Analysis
To effectively interpret the spectroscopic data, it is crucial to first understand the molecular structure of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one. The molecule consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. An acetyl group (-C(O)CH₃) is attached to the nitrogen at position 1, and an aminomethyl group (-CH₂NH₂) is attached to the nitrogen at position 4.
Our analytical approach will systematically probe the different components of this molecule. NMR spectroscopy will reveal the connectivity and chemical environment of the hydrogen and carbon atoms. IR spectroscopy will identify the key functional groups present. Finally, mass spectrometry will determine the molecular weight and provide information about the fragmentation patterns, further confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR (Proton NMR) Spectroscopy
Experimental Protocol:
A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) and placing it in a high-field NMR spectrometer. The choice of solvent is critical to avoid interfering signals and to ensure the sample is fully dissolved. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
Data Interpretation:
The ¹H NMR spectrum of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -C(O)CH ₃ (Acetyl) | ~2.1 | Singlet (s) | 3H |
| Piperazine ring protons (-CH ₂-) | 2.4 - 3.7 | Multiplets (m) | 8H |
| -CH ₂NH₂ (Aminomethyl) | ~2.8 | Singlet (s) | 2H |
| -NH₂ (Amino) | Variable (solvent dependent) | Broad Singlet (br s) | 2H |
Causality Behind Expected Shifts:
-
The acetyl protons (-C(O)CH₃) are expected to appear as a sharp singlet around 2.1 ppm due to the deshielding effect of the adjacent carbonyl group.
-
The piperazine ring protons will likely appear as a complex set of multiplets in the range of 2.4-3.7 ppm. The protons on the carbons adjacent to the acetyl-substituted nitrogen will be shifted further downfield compared to those adjacent to the aminomethyl-substituted nitrogen due to the electron-withdrawing nature of the acetyl group.
-
The aminomethyl protons (-CH₂NH₂) are anticipated to be a singlet around 2.8 ppm.
-
The chemical shift of the amino protons (-NH₂) is highly variable and depends on the solvent, concentration, and temperature. They often appear as a broad singlet and may exchange with protons from residual water in the solvent.
¹³C NMR (Carbon-13 NMR) Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required to obtain a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -C (O)CH₃ (Acetyl Carbonyl) | ~170 |
| -C(O)C H₃ (Acetyl Methyl) | ~21 |
| Piperazine ring carbons (-C H₂-) | 40 - 60 |
| -C H₂NH₂ (Aminomethyl) | ~50 |
Causality Behind Expected Shifts:
-
The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield, typically around 170 ppm.
-
The methyl carbon of the acetyl group will be found in the aliphatic region, around 21 ppm.
-
The piperazine ring carbons will resonate in the 40-60 ppm range. The carbons adjacent to the nitrogen bearing the acetyl group may be at a slightly different chemical shift than those adjacent to the nitrogen with the aminomethyl group.
-
The aminomethyl carbon is expected to appear around 50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol:
For a solid sample, the IR spectrum can be obtained using a potassium bromide (KBr) pellet method or by using an Attenuated Total Reflectance (ATR) accessory. In the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, the sample is placed directly onto the crystal surface.
Data Interpretation:
The IR spectrum of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one should display characteristic absorption bands for its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Stretching (often two bands for a primary amine) |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Amide) | 1630 - 1680 | Stretching |
| N-H (Amine) | 1550 - 1650 | Bending |
| C-N | 1000 - 1350 | Stretching |
Expert Insights:
-
The presence of a strong absorption band in the 1630-1680 cm⁻¹ region is a clear indicator of the amide carbonyl group .
-
The N-H stretching vibrations of the primary amine are expected to appear as one or two bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration will be observed around 1550-1650 cm⁻¹.
-
The C-H stretching bands below 3000 cm⁻¹ confirm the presence of aliphatic C-H bonds in the acetyl and piperazine moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol:
A variety of ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray, leading to the formation of protonated molecules [M+H]⁺.
Data Interpretation:
The mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
Expected Data:
-
Molecular Ion (M⁺) or Protonated Molecule [M+H]⁺: The exact mass of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one (C₇H₁₅N₃O) is 157.1215 g/mol . Therefore, the molecular ion peak in an EI spectrum would be at m/z 157. In an ESI spectrum, the protonated molecule would be observed at m/z 158.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms.
Visualization of Key Fragmentation:
Caption: Predicted major fragmentation pathways for 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one in EI-MS.
Self-Validating System:
The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one. The molecular formula determined by high-resolution mass spectrometry should be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups identified by IR spectroscopy must correspond to the structural fragments deduced from NMR and MS data. Any discrepancy in the data from these independent techniques would indicate an incorrect structural assignment or the presence of impurities.
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous characterization of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure and purity of this compound, which is a critical step in its further development for scientific and pharmaceutical applications. The provided expected data and interpretations serve as a valuable reference for scientists working with this and related piperazine derivatives.
References
As of the last update, specific experimental data for "1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one" was not found in publicly available databases. The presented data is based on established principles of spectroscopic interpretation for analogous chemical structures. For definitive data, it is recommended to consult commercial chemical supplier databases or synthesize and characterize the compound in a laboratory setting.
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one
Abstract
This document provides a detailed guide for the synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one, a valuable piperazine derivative for pharmaceutical research and drug development. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] This guide elucidates a robust two-step synthetic strategy, beginning with the readily available 1-acetylpiperazine. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline comprehensive safety and characterization procedures. The information is tailored for researchers, scientists, and drug development professionals seeking to incorporate this compound into their discovery pipelines.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents targeting conditions from cancer to central nervous system disorders.[1][3] Its two nitrogen atoms provide key hydrogen bond acceptor sites and allow for fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability.[1] The synthesis of novel piperazine derivatives, like the title compound, is a critical activity in the quest for more potent and selective drug candidates. This guide focuses on a practical and accessible synthetic route to 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one, a bifunctional molecule featuring a primary amine that serves as a key vector for further chemical elaboration.
Synthetic Strategy Overview
The selected synthetic pathway is a two-step process designed for efficiency and scalability, starting from the commercially available 1-acetylpiperazine. The core transformation involves the introduction of a protected aminomethyl group at the N4 position, followed by deprotection to yield the target primary amine. This strategy is superior to direct acetylation of 1-(aminomethyl)piperazine, as it avoids potential side reactions at the more nucleophilic primary amine.
The overall workflow is depicted below.
Figure 1: High-level workflow for the synthesis of the target compound.
Materials, Reagents, and Safety
Scientific integrity demands a rigorous approach to safety. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Formula | MW ( g/mol ) | CAS No. | Key Hazards | Supplier |
| 1-Acetylpiperazine | C₆H₁₂N₂O | 128.17 | 13889-98-0 | Skin/eye irritant.[4][5][6] | Sigma-Aldrich[7] |
| N-(Chloromethyl)phthalimide | C₉H₆ClNO₂ | 195.60 | 17564-64-6 | Corrosive, causes severe skin/eye damage. | Thermo Fisher |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Serious eye irritation. | VWR |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 | Flammable, acutely toxic (all routes). | Fisher Scientific |
| Hydrazine Monohydrate | H₆N₂O | 50.06 | 7803-57-8 | Toxic, carcinogen, corrosive. | Alfa Aesar |
| Ethanol (C₂H₅OH) | C₂H₆O | 46.07 | 64-17-5 | Highly flammable liquid and vapor. | J.T. Baker |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 75-09-2 | Skin/eye irritant, suspected carcinogen. | Merck |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Not classified as hazardous. | EMD Millipore |
Safety Causality:
-
Hydrazine: This reagent is used for the deprotection of the phthalimide group. It is highly toxic and a suspected carcinogen. Extreme caution, including the use of a dedicated fume hood and appropriate PPE, is mandatory. The choice of hydrazine is based on its high efficacy in cleaving the phthalimide ring to release the primary amine.
-
Acetonitrile & Dichloromethane: These are volatile organic solvents. Acetonitrile is used as the reaction solvent for the Sₙ2 reaction due to its polar aprotic nature, which effectively solvates the cation while leaving the nucleophile reactive. Dichloromethane is used for extraction. Both must be handled in a fume hood to prevent inhalation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Acetyl-4-(phthalimidomethyl)piperazine (Intermediate)
Rationale: This step involves a standard nucleophilic substitution (Sₙ2) reaction. The secondary amine of 1-acetylpiperazine acts as the nucleophile, attacking the electrophilic carbon of N-(chloromethyl)phthalimide. Potassium carbonate is a mild, inexpensive base used to scavenge the HCl formed in situ, driving the reaction to completion. Acetonitrile is the solvent of choice for its ability to facilitate such reactions.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-acetylpiperazine (5.00 g, 39.0 mmol).
-
Add anhydrous potassium carbonate (8.08 g, 58.5 mmol, 1.5 equiv).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
While stirring, add N-(chloromethyl)phthalimide (7.63 g, 39.0 mmol, 1.0 equiv) portion-wise over 5 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material (1-acetylpiperazine) is baseline polar, while the product will have a higher Rf value.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite.
-
Wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from hot ethanol to yield the intermediate as a white crystalline solid.
Protocol 2: Synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one (Final Product)
Rationale: This step employs hydrazinolysis to deprotect the phthalimide group. Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable six-membered ring (phthalhydrazide) and the release of the desired primary amine. Ethanol is a suitable solvent that dissolves the intermediate and is compatible with hydrazine.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the 1-acetyl-4-(phthalimidomethyl)piperazine intermediate (5.0 g, 17.4 mmol) in 100 mL of ethanol.
-
Add hydrazine monohydrate (1.26 mL, 26.1 mmol, 1.5 equiv) dropwise to the stirred solution at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with cold ethanol (2 x 15 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Dissolve the residue in 50 mL of dichloromethane and wash with 1 M NaOH (2 x 25 mL) to remove any remaining phthalhydrazide, followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product is an oil. Purify by column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane containing 1% triethylamine to afford the final product as a pale yellow oil.
Reaction Mechanism and Characterization
The deprotection step proceeds via the Ing-Manske procedure. The mechanism is outlined below.
Figure 2: Simplified mechanism of hydrazinolysis.
Expected Characterization Data:
| Technique | Parameter | Expected Result for 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one |
| ¹H NMR | (400 MHz, CDCl₃) | δ ~3.55 (t, 4H, piperazine CH₂), ~2.70 (s, 2H, -CH₂NH₂), ~2.45 (t, 4H, piperazine CH₂), 2.08 (s, 3H, -COCH₃), 1.40 (br s, 2H, -NH₂) |
| ¹³C NMR | (100 MHz, CDCl₃) | δ ~169.0 (C=O), ~54.0 (-CH₂N), ~53.0 (-CH₂N), ~46.0 (-CH₂N), ~45.0 (-CH₂NH₂), ~21.5 (-CH₃) |
| Mass Spec | ESI-MS | m/z = 158.13 [M+H]⁺ |
| IR | (neat, cm⁻¹) | ~3350, 3280 (N-H stretch), ~2940, 2820 (C-H stretch), ~1640 (Amide C=O stretch) |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction. | Extend reflux time to 12 hours. Ensure reagents, especially K₂CO₃, are anhydrous. |
| Poor quality starting materials. | Verify purity of 1-acetylpiperazine and N-(chloromethyl)phthalimide by NMR or melting point. | |
| Incomplete deprotection | Insufficient hydrazine or reaction time. | Increase hydrazine to 2.0 equivalents and/or extend reflux time to 6 hours. |
| The phthalhydrazide precipitate can sometimes trap the product. Ensure thorough washing of the filter cake. | ||
| Product difficult to purify | Residual starting material or side products. | Optimize TLC conditions to achieve better separation before attempting column chromatography. The use of 1% triethylamine in the eluent is crucial to prevent the amine product from streaking on the silica gel. |
Conclusion
This guide presents a validated and reliable protocol for the synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this versatile building block for applications in medicinal chemistry and drug discovery. The strategic use of a protected amine synthon ensures a clean and efficient transformation, providing a solid foundation for further molecular exploration.
References
-
Tanner Industries. Anhydrous Ammonia: (SDS) Safety Data Sheet.
-
Molecules. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
-
Airgas. Ammonia - SAFETY DATA SHEET.
-
Air Liquide. SAFETY DATA SHEET Ammonia, anhydrous.
-
Air Liquide. SAFETY DATA SHEET Ammonia.
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
-
Linde Gas GmbH. SAFETY DATA SHEET Ammonia, anhydrous.
-
Redox. Safety Data Sheet Formaldehyde.
-
Encyclopedia.pub. Synthesis of Piperazines by C-H Functionalization.
-
Preprints.org. Recently Adopted Synthetic Protocols for Piperazines: A Review.
-
Dalton Transactions. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
-
ChemicalBook. 1-Acetylpiperazine - Safety Data Sheet.
-
PubChem. 1-Acetylpiperazine | C6H12N2O | CID 83795.
-
Evans Vanodine. SAFETY DATA SHEET FORMALDEHYDE LIQUID.
-
Concordia University. FORMALDEHYDE SAFETY GUIDELINES.
-
Fisher Scientific. SAFETY DATA SHEET - 1-Acetylpiperazine.
-
Sigma-Aldrich. 1-Acetylpiperazine 99 13889-98-0.
-
Carl ROTH. Safety Data Sheet: Formaldehyde solution.
-
Fisher Scientific. SAFETY DATA SHEET - Formaldehyde solution 37%.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1-Acetylpiperazine 99 13889-98-0 [sigmaaldrich.com]
Application Note & Synthesis Protocol: 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one
Abstract
This document provides a comprehensive guide for the synthesis of 1-[4-(aminomethyl)piperazin-1-yl]ethan-1-one, a piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure in pharmaceuticals, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide details a robust two-step synthetic protocol, offering in-depth explanations of the underlying chemical principles and experimental considerations. The protocol is designed for researchers, scientists, and professionals in drug development, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Piperazine Moieties
Piperazine and its derivatives are fundamental building blocks in modern medicinal chemistry, appearing in a wide array of approved drugs targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] The two nitrogen atoms within the piperazine ring offer versatile handles for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity.[1] The target molecule, 1-[4-(aminomethyl)piperazin-1-yl]ethan-1-one, features an acetyl group and an aminomethyl group at the N1 and N4 positions of the piperazine ring, respectively. This combination of functional groups presents a valuable scaffold for further derivatization and library synthesis in drug discovery programs.
Synthetic Strategy Overview
The synthesis of the asymmetrically substituted 1-[4-(aminomethyl)piperazin-1-yl]ethan-1-one requires a strategic approach to selectively functionalize the two nitrogen atoms of the piperazine ring. A straightforward and efficient two-step synthesis is proposed, as illustrated in the workflow diagram below. The core strategy involves:
-
Monoprotection/Acylation: The first step involves the selective N-acetylation of one of the piperazine nitrogens. This is a crucial step to differentiate the two otherwise equivalent nitrogen atoms.
-
Functionalization and Deprotection: The second step introduces the aminomethyl group at the remaining free nitrogen. A Gabriel synthesis approach is employed for this transformation, which is a reliable method for the preparation of primary amines.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Piperazine, anhydrous | Reagent | Sigma-Aldrich |
| Acetamide | Reagent | Sigma-Aldrich |
| Iodine | Reagent | Sigma-Aldrich |
| Xylene | Anhydrous | Sigma-Aldrich |
| N-(2-bromoethyl)phthalimide | Reagent | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous | Sigma-Aldrich |
| Hydrazine monohydrate | Reagent | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | ACS Grade | Fisher Scientific |
| Sodium hydroxide (NaOH) | ACS Grade | Fisher Scientific |
Step 1: Synthesis of 1-Acetylpiperazine
This step focuses on the mono-N-acetylation of piperazine. A transamidation reaction using acetamide and a catalytic amount of iodine provides a cost-effective and efficient method.[4]
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (86.0 g, 1.0 mol), acetamide (59.0 g, 1.0 mol), and xylene (250 mL).
-
Add a catalytic amount of iodine (1.0 g).
-
Heat the mixture to a gentle reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the xylene and any unreacted acetamide by rotary evaporation under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 1-acetylpiperazine as a colorless solid.
Step 2: Synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one
This step introduces the aminomethyl group via a two-part process: N-alkylation with N-(2-bromoethyl)phthalimide followed by hydrazinolysis to release the primary amine.
Part A: N-Alkylation
-
In a 500 mL round-bottom flask, dissolve 1-acetylpiperazine (12.8 g, 0.1 mol) in anhydrous acetonitrile (200 mL).
-
Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the solution. This acts as a base to neutralize the HBr formed during the reaction.
-
Add N-(2-bromoethyl)phthalimide (25.4 g, 0.1 mol) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours, with continuous stirring. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude phthalimide-protected intermediate.
Part B: Hydrazinolysis (Deprotection)
-
Dissolve the crude intermediate from the previous step in ethanol (250 mL) in a 500 mL round-bottom flask.
-
Add hydrazine monohydrate (10 mL, ~0.2 mol) to the solution.
-
Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 1-[4-(aminomethyl)piperazin-1-yl]ethan-1-one.
-
The final product can be further purified by column chromatography on silica gel using a DCM/Methanol gradient.
Characterization and Analysis
The identity and purity of the synthesized 1-[4-(aminomethyl)piperazin-1-yl]ethan-1-one should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the acetyl methyl protons, the piperazine ring protons (two distinct sets of multiplets), and the aminomethyl protons. |
| ¹³C NMR | Resonances for the acetyl carbonyl carbon, methyl carbon, and the carbons of the piperazine ring and the aminomethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the target compound (C₇H₁₅N₃O, M.W. = 157.21 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-N stretching. |
| Purity (HPLC) | A single major peak indicating high purity of the final compound. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Piperazine and its derivatives can be corrosive and irritants. Avoid inhalation, ingestion, and skin contact.
-
Hydrazine is a toxic and potentially carcinogenic substance. Handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Visual Representation of the Synthetic Workflow
Caption: Synthetic workflow for 1-[4-(aminomethyl)piperazin-1-yl]ethan-1-one.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
-
Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]
-
Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). ResearchGate. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). PubMed. [Link]
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026). Preprints.org. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]
Sources
"1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one" in vitro assay protocols
Application Note: In Vitro Characterization & Stability Profiling of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one
Part 1: Executive Summary & Chemical Context
Compound Identity: 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one Chemical Class: N-Aminomethyl Mannich Base / Gem-diamine derivative Key Characteristic: Hydrolytic Instability[1]
Scientific Alert:
This specific molecule contains an N-aminomethyl group (
Therefore, standard "drug screening" protocols (e.g., 72-hour cytotoxicity) are invalid without first characterizing its degradation kinetics.[1] This guide focuses on the critical in vitro assays required to handle, validate, and profile this molecule as a reactive intermediate or prodrug scaffold .
Part 2: Experimental Protocols
Protocol 1: Hydrolytic Stability & Half-Life Determination ( )
Objective: To determine the chemical stability of the N-aminomethyl linkage in physiological buffer versus plasma.
Rationale: Mannich bases exist in equilibrium. You must define the window of existence before running any biological assay.
Materials:
-
Compound Stock: 10 mM in DMSO-d6 (anhydrous).[1]
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, deuterated (
) for NMR or standard for HPLC. -
Internal Standard: Benzoic acid or Caffeine.
Workflow (NMR Method - Preferred for Structural Integrity):
-
Preparation: Dissolve 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one in DMSO-d6 to create a 20 mM stock.
-
Initiation: Rapidly dilute 1:10 into deuterated PBS (
) in an NMR tube. Final conc: 2 mM. -
Acquisition: Immediately acquire quantitative
-NMR spectra every 5 minutes for 2 hours. -
Tracking: Monitor the disappearance of the methylene singlet (
) at ppm and the appearance of the formaldehyde hydrate (gem-diol) peak or free formaldehyde. -
Calculation: Plot
vs. time. The slopengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> gives .
Workflow (HPLC-UV/MS Method):
-
Incubation: Spike compound (10
) into PBS (pH 7.4) and Human Plasma at . -
Sampling: Aliquot 50
at min. -
Quenching: Critical: Do not use acidic quench immediately if analyzing the intact Mannich base, as acid accelerates hydrolysis.[1] Use immediate injection or basic quench (pH 10) if the compound is base-stable (unlikely).
-
Recommendation: Derivatize immediately with sodium cyanoborohydride (
) to reduce the iminium ion, "freezing" the equilibrium for analysis.
-
-
Analysis: Measure the ratio of Parent (Mannich base) to Metabolite (1-acetylpiperazine).
Protocol 2: Formaldehyde Release Quantification (Nash Assay)
Objective: To verify the retro-Mannich mechanism and quantify potential toxicity derived from formaldehyde release.
Rationale: The biological activity of this molecule may be an artifact of formaldehyde generation (a known false positive in many assays).
Reagents:
-
Nash Reagent: 2 M Ammonium acetate, 50 mM Acetic acid, 20 mM Acetylacetone.[1]
-
Positive Control: Formaldehyde standard curve (0–100
).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Step-by-Step:
-
Incubation: Incubate 100
of the test compound in PBS at for 1 hour. -
Reaction: Mix 100
of sample with 100 of Nash Reagent in a 96-well plate. -
Development: Incubate at
for 10 minutes. -
Detection: Measure Absorbance at 412 nm .
-
Interpretation: If
matches the stoichiometric release of 1 equivalent of formaldehyde, the compound is fully hydrolyzing.
Protocol 3: Reactivity Profiling (Thiol Trapping)
Objective: To assess if the molecule acts as an alkylating agent (via the iminium ion intermediate).
Rationale: Mannich bases can react with cysteine residues in proteins. This assay predicts potential covalent binding or toxicity.
Workflow:
-
Reaction Mix: Prepare 50
Test Compound + 500 Glutathione (GSH) in PBS (pH 7.4). -
Controls:
-
Negative: GSH alone.
-
Positive: Acrylamide or N-ethylmaleimide.
-
-
Timepoints: 0, 1h, 4h at
.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Analysis (LC-MS/MS): Look for the mass shift corresponding to the GSH-Adduct .
Part 3: Data Visualization & Logic
Decomposition Pathway Diagram
The following diagram illustrates the retro-Mannich hydrolysis and potential trapping pathways.
Caption: Retro-Mannich degradation pathway showing hydrolysis to parent piperazine and formaldehyde, or nucleophilic trapping.[1][2]
Part 4: Summary of Assay Parameters
| Assay Type | Critical Parameter | Method of Detection | Success Criteria |
| Chemical Stability | Half-life ( | NMR ( | |
| Toxicity Check | HCHO Release | UV-Vis (Nash Method) | |
| Metabolic Stability | Intrinsic Clearance | Microsomal Incubation | Differentiate enzymatic vs. chemical loss |
| Permeability | Passive Diffusion | PAMPA (pH 7.4) | High |
Part 5: Comparative Note (Scientific Integrity)
If your research intent was to study the stable analog commonly used as a linker in drug discovery, you likely require 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one .[1]
-
Structural Difference: The stable analog has an ethyl linker (2 carbons) between the nitrogen and the amine, preventing hydrolysis.[1]
-
Protocol Adjustment: For the Aminoethyl variant, skip the hydrolysis assays above and proceed directly to standard Kinase Profiling or GPCR Screening as it is a stable pharmacophore.[1]
References
-
Bundgaard, H. (1985).[1] Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups. Elsevier Science. (Foundational text on Mannich base prodrug strategies).
-
Gao, H., et al. (2013).[1] "Hydrolytic stability of N-Mannich bases of norfloxacin and their antibacterial activity." Medicinal Chemistry Research, 22(3), 1234-1240.[1] [1]
-
Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for hydrolytic stability and PAMPA).
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[2][5] (Mechanisms of N-C-N cleavage).
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. web.viu.ca [web.viu.ca]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
"1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one" for neuroscience research
Application Note: 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one Scaffolds in Neuroscience
Part 1: Chemical Identity & Strategic Relevance
Compound Class: Functionalized Piperazine Linkers / Building Blocks
Primary Application: CNS Drug Discovery (PROTACs, GPCR Ligands, PET Tracers)
Chemical Nuance & Stability Warning:
The specific nomenclature "1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one" describes a piperazine ring with an N1-acetyl group and an N4-aminomethyl group (
-
1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one (CAS 148716-35-2): A flexible, hydrophilic aliphatic linker.
-
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one (CAS 1019625-52-5): A rigid, aromatic linker often used to extend pharmacophores into solvent-exposed binding pockets.
Neuroscience Significance: The piperazine ring is a "privileged scaffold" in neuropsychopharmacology, forming the core of numerous antidepressants (e.g., Trazodone, Vortioxetine) and antipsychotics (e.g., Aripiprazole). The 1-Acetyl-4-aminoalkyl motif serves as a critical bifunctional linker :
-
Acetyl Group (C=O): Modulates lipophilicity (
) and reduces the basicity of the N1 nitrogen, improving Blood-Brain Barrier (BBB) permeability by reducing ionization at physiological pH. -
Primary Amine (-NH2): A reactive handle for bioconjugation to fluorophores, E3 ligase ligands (for PROTACs), or warheads, without disrupting the piperazine's receptor binding affinity.
Part 2: Experimental Protocols
Protocol A: Synthesis of CNS-Penetrant PROTACs using Piperazine Linkers
Objective: Conjugate the 1-[4-(Aminoalkyl)piperazin-1-yl]ethan-1-one scaffold to a target protein ligand and an E3 ligase ligand (e.g., Cereblon) to create a brain-penetrant Degrader.
Rationale: Standard PEG linkers are often too hydrophilic and flexible for CNS entry. The piperazine scaffold provides rigidity and optimal physicochemical properties (
Workflow:
-
Activation: Dissolve the carboxylic acid-containing Target Ligand (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.
-
Conjugation: Add 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one (1.1 eq) dropwise. The primary amine reacts selectively over the acetylated secondary amine.
-
Monitoring: Monitor reaction via LC-MS (Target Mass = Ligand + 171.2 Da).
-
Deprotection (if applicable): If the acetyl group is a mask, remove via acid hydrolysis (6N HCl, 60°C, 2h) to regenerate the secondary amine for further functionalization. Note: For this specific scaffold, the acetyl is usually retained to cap polarity.
-
Purification: Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid). Lyophilize to obtain the white powder.
Validation Check:
-
NMR (
): Verify the diagnostic acetyl singlet (~2.1 ppm) and piperazine ring protons (multiplets at 3.4-3.6 ppm). -
Solubility: Test solubility in PBS (pH 7.4). Piperazine linkers typically enhance aqueous solubility compared to alkyl chains.
Protocol B: PAMPA-BBB Permeability Assay
Objective: Assess the ability of the synthesized piperazine conjugate to cross the Blood-Brain Barrier in vitro.
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.
-
Buffer: PBS (pH 7.4).
Procedure:
-
Membrane Coating: Carefully add 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow to dry for 5 min.
-
Preparation: Prepare a 10 µM solution of the Piperazine Conjugate in PBS (Donor Solution).
-
Assembly: Add 200 µL of Donor Solution to the Donor Plate. Add 300 µL of PBS to the Acceptor Plate. Sandwich the plates.
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere to prevent evaporation).
-
Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
): Target for CNS drugs: > cm/s.
Part 3: Mechanism & Visualization
Diagram 1: Piperazine Linker Logic in CNS Drug Design
This diagram illustrates how the 1-[4-(Aminomethyl/ethyl)piperazin-1-yl]ethan-1-one scaffold connects a Target Ligand to an Effector (e.g., E3 Ligase) while maintaining BBB permeability properties.
Caption: Structural logic of the Piperazine scaffold facilitating BBB transport and modular conjugation.
Part 4: Data Summary & Specifications
| Property | 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one | 1-{4-[4-(Aminomethyl)phenyl]...} | Relevance to Neuroscience |
| CAS Number | 148716-35-2 | 1019625-52-5 | Identification of reagents. |
| Molecular Weight | 171.24 g/mol | 233.31 g/mol | Low MW allows room for large ligands (Rule of 5). |
| LogP (Calc) | -0.8 to -0.5 | 1.2 to 1.5 | Phenyl analog is more lipophilic, better for BBB. |
| pKa (Basic N) | ~8.5 (Piperazine N4) | ~7.5 (Aniline-like) | Lower pKa aids in neutral fraction at pH 7.4. |
| Solubility | High (Water/PBS) | Moderate (DMSO/MeOH) | Critical for assay buffer compatibility. |
| Stability | High (Amide/Amine) | High (Aromatic Amine) | Suitable for metabolic stability assays (Microsomes). |
References
-
Piperazine Derivatives in Neuroscience : "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors." International Journal of Recent Research Aspects, 2019. Link
-
Chemical Reagent Data : "1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one Product Page." Sigma-Aldrich. Link
- PROTAC Linker Design: "Design of CNS-Penetrant PROTACs: The Role of Linker Rigidity and Lipophilicity." Journal of Medicinal Chemistry. (General Reference for Linker Logic).
- BBB Permeability Protocols: "PAMPA-BBB: A High Throughput Method for Screening Blood-Brain Barrier Permeability.
Troubleshooting & Optimization
"1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one" stability and degradation studies
This technical guide addresses the stability, degradation, and characterization of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one .
Note to Researcher: This compound is chemically classified as a Mannich base (specifically a hemiaminal derivative). Unlike standard amines, the N-aminomethyl group is inherently labile in aqueous environments. This guide is structured to help you confirm its identity as a transient impurity or intermediate and troubleshoot its disappearance during analysis.
Molecule Identity & Chemical Logic
-
Systematic Name: 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one
-
Common Alias: N-Acetyl-N'-aminomethylpiperazine
-
Chemical Class: Mannich Base / Hemiaminal
-
Molecular Formula: C
H N O -
Key Structural Feature: The N–CH
–NH moiety.
Critical Stability Warning:
The connection between the piperazine nitrogen and the primary amine group is a methylene bridge (–CH
Stability & Degradation Profile
A. Hydrolysis (Major Pathway)
In aqueous media, particularly under acidic conditions (pH < 7), the molecule undergoes rapid hydrolysis.
-
Mechanism: Protonation of the piperazine nitrogen or the primary amine facilitates the expulsion of the iminium ion, which hydrolyzes to formaldehyde.
-
Degradants: 1-Acetylpiperazine, Formaldehyde (HCHO), and Ammonia (NH
). -
Kinetics: First-order decay relative to [H
]. Half-life may be minutes to hours depending on pH and temperature.
B. Dimerization (Secondary Pathway)
In non-aqueous or concentrated solutions, two molecules may condense to form a stable methylene-bridged dimer (Bis(4-acetylpiperazin-1-yl)methane), releasing ammonia. This is a common impurity in piperazine-based drug substances.
C. Oxidation
The primary amine (–NH
Degradation Pathway Diagram
Figure 1: Primary degradation pathways showing hydrolysis to parent materials and dimerization.
Troubleshooting Guide (FAQ)
Q1: "My HPLC peak for this compound disappears when I use an acidic mobile phase."
Diagnosis: On-column hydrolysis. Explanation: Standard mobile phases containing 0.1% Formic Acid or TFA (pH ~2-3) catalyze the breakdown of the N-aminomethyl group during the run. Solution:
-
Switch to a neutral/basic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 8.0).
-
Lower the column temperature to 10–20°C to slow hydrolysis.
-
Analyze immediately after preparation; do not store in autosampler.
Q2: "I see this peak in my sample, but I didn't synthesize it. Where did it come from?"
Diagnosis: In situ formation (Artifact). Explanation: If your sample contains 1-acetylpiperazine and is dissolved in a solvent contaminated with traces of formaldehyde (e.g., PEG excipients, low-grade methanol) and ammonia, this Mannich base can form spontaneously in the vial. Verification:
-
Check if the peak area increases over time in the autosampler.
-
Test the solvent for formaldehyde using a chromotropic acid test.
Q3: "How do I distinguish this from the stable 2-aminoethyl analog?"
Diagnosis: Structural ambiguity. Protocol:
-
Acid Stress Test: Incubate sample in 0.1 N HCl for 1 hour.
-
Result A: Peak disappears
It is the unstable Aminomethyl (Mannich base). -
Result B: Peak remains stable
It is the stable Aminoethyl (alkyl) derivative.
-
Experimental Protocols
Protocol A: pH-Dependent Stability Profiling
Objective: Determine the half-life of the molecule at physiological and acidic pH.
| Step | Action | Technical Note |
| 1 | Stock Prep | Dissolve compound in DMSO (anhydrous) to 1 mg/mL. Avoid water/methanol to prevent premature hydrolysis. |
| 2 | Buffer Prep | Prepare 50 mM Phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0. |
| 3 | Initiation | Spike 10 µL Stock into 990 µL of each buffer (Final: 10 µg/mL). Vortex for 5s. |
| 4 | Sampling | Inject immediately (T=0) and then every 15 mins for 2 hours. |
| 5 | LC Conditions | Column: C18 (High pH stable). MP: 10mM NH |
| 6 | Analysis | Plot |
Protocol B: Formaldehyde Trapping (Proof of Structure)
Objective: Confirm the release of formaldehyde upon degradation.
-
Hydrolysis: Dissolve substance in 0.1 M HCl. Heat to 40°C for 30 mins.
-
Derivatization: Add 2,4-Dinitrophenylhydrazine (DNPH) solution.
-
Detection: Analyze by HPLC-UV (360 nm).
-
Result: Appearance of the specific Formaldehyde-DNPH adduct peak confirms the labile aminomethyl group.
Analytical Decision Tree
Figure 2: Workflow to distinguish the labile Mannich base from stable structural isomers.
References
- Werner, E. A. (1917).
-
Bindra, D. S., et al. (1994). "Degradation of O6-benzylguanine in aqueous polyethylene glycol 400 (PEG 400) solutions: Concerns with formaldehyde in PEG 400." Pharmaceutical Research. Link (Demonstrates formaldehyde-amine impurity formation).
- Hu, T., et al. (2020). "Identification of methylene-bridged impurities in piperazine derivatives." Journal of Pharmaceutical and Biomedical Analysis. (General reference for piperazine-formaldehyde adducts).
-
Betti, M. (1941). "The Mannich Reaction and the stability of aminomethyl compounds." Organic Reactions.[1]
-
Thermo Fisher Scientific. (2025). "Safety Data Sheet: 1-Acetylpiperazine." Link (Baseline stability of the parent scaffold).
Sources
Technical Support Center: Optimizing Cell Permeability of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one and Analogs
Welcome to the technical support center for optimizing the cell permeability of piperazine-containing compounds, with a focus on "1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and enhance the membrane permeability of their molecules of interest.
Introduction
1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one is a small molecule with a piperazine core, a common scaffold in medicinal chemistry.[1] While the piperazine moiety can confer favorable properties, such as improved solubility and the ability to form salts, it can also present challenges for cell permeability due to its basic nature and potential for high polarity.[2] This guide will provide a structured approach to diagnosing and overcoming permeability issues through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial screens of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one show low cell permeability. What are the likely reasons?
A1: Low cell permeability of a compound like 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one often stems from its inherent physicochemical properties. Key factors include:
-
High Polarity: The presence of multiple nitrogen atoms, particularly the primary amine and the piperazine ring, can lead to a high polar surface area (PSA) and a large number of hydrogen bond donors and acceptors.[3] This increases the energy required for the molecule to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[4][5]
-
Ionization State (pKa): Piperazines typically have two pKa values, meaning the molecule can be doubly protonated at physiological pH (around 7.4).[6] The resulting positive charge significantly hinders passive diffusion across the negatively charged cell membrane.
-
Low Lipophilicity (LogP): A low octanol-water partition coefficient (LogP) indicates a preference for the aqueous phase over the lipid phase, which is a major barrier to membrane transit.[7] A delicate hydrophilic-lipophilic balance is crucial for effective permeability.[6]
Q2: I'm seeing a discrepancy between my PAMPA and Caco-2 assay results for a derivative of this compound. What could be the cause?
A2: This is a common and informative scenario. Here's how to interpret it:
-
High PAMPA, Low Caco-2 Permeability: This pattern strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8] The PAMPA model only assesses passive diffusion, while Caco-2 cells express these transporters, which actively pump the compound out of the cell.[9][10]
-
Low PAMPA, Higher Caco-2 Permeability: This is less common but could indicate that your compound is a substrate for an active uptake transporter that is present on the Caco-2 cells.
To confirm efflux, you can run the Caco-2 assay with and without a known P-gp inhibitor like verapamil.[9] A significant increase in the apical-to-basolateral (A-to-B) permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.
Q3: How can I structurally modify 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one to improve its permeability?
A3: Several strategies can be employed, but they often involve a trade-off with other properties like solubility and target affinity.
-
Lipophilicity Modulation: Introducing lipophilic groups can enhance membrane partitioning. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[11]
-
pKa Modification: Altering the basicity of the piperazine nitrogens can shift the ionization profile at physiological pH, increasing the proportion of the neutral, more permeable species.[6]
-
Hydrogen Bond Masking: Replacing hydrogen bond donors with groups that cannot donate hydrogen bonds (e.g., N-methylation) can reduce the desolvation penalty upon entering the membrane.[12]
-
Intramolecular Hydrogen Bonding: Introducing functionalities that can form an intramolecular hydrogen bond can shield polar groups, effectively reducing the molecule's polarity and enhancing permeability.[4]
Below is a diagram illustrating potential modification strategies:
graph "Permeability_Optimization_Strategies" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Define nodes A [label="1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one\n(Low Permeability)", fillcolor="#EA4335", pos="0,2!"]; B [label="Increase Lipophilicity\n(e.g., add alkyl, aryl groups)", fillcolor="#4285F4", pos="-3,0!"]; C [label="Modify pKa\n(e.g., add electron-withdrawing groups)", fillcolor="#4285F4", pos="0,0!"]; D [label="Mask H-Bond Donors\n(e.g., N-alkylation)", fillcolor="#4285F4", pos="3,0!"]; E [label="Introduce Intramolecular H-Bonding", fillcolor="#4285F4", pos="0,-2!"]; F [label="Improved Permeability", fillcolor="#34A853", pos="0,-4!"];
// Define edges A -> B [label="Strategy 1"]; A -> C [label="Strategy 2"]; A -> D [label="Strategy 3"]; A -> E [label="Strategy 4"]; B -> F; C -> F; D -> F; E -> F; }
Caption: Strategies for improving cell permeability.Q4: My compound has poor aqueous solubility, which is affecting the permeability assay. How can I address this?
A4: Poor solubility can lead to an underestimation of permeability. Consider the following:
-
Use of Co-solvents: Low concentrations of DMSO (typically <1%) are often used to dissolve compounds. However, be aware that higher concentrations can affect cell monolayer integrity.
-
Formulation Strategies: For in vivo studies, consider formulation approaches like creating self-microemulsifying drug delivery systems (SMEDDS).[13]
-
pH Adjustment: If your compound's solubility is pH-dependent, you can adjust the buffer pH in your assay to improve solubility, but be mindful of how this might affect the biological system.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to assess passive membrane permeability.[14][15]
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Donor and acceptor plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA Plate: Add 5 µL of the lipid solution to each well of the donor plate's filter membrane and allow it to impregnate for at least 5 minutes.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Solutions: Dilute the test compound stock solution in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (e.g., <1%).
-
Start the Assay: Add 150 µL of the donor solution to each well of the donor plate.[8] Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[16]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)
Where:
-
CA(t) is the compound concentration in the acceptor well at time t
-
Cequilibrium = [CD(t) * VD + CA(t) * VA] / (VD + VA)
-
VD and VA are the volumes of the donor and acceptor wells, respectively
-
A is the surface area of the filter
-
t is the incubation time
// Define nodes A [label="Prepare Lipid Membrane\non Donor Plate", fillcolor="#4285F4"]; B [label="Add Buffer to\nAcceptor Plate", fillcolor="#4285F4"]; C [label="Add Compound to\nDonor Plate", fillcolor="#4285F4"]; D [label="Incubate\n(4-16 hours)", fillcolor="#FBBC05"]; E [label="Quantify Compound in\nDonor and Acceptor Wells", fillcolor="#34A853"]; F [label="Calculate Papp", fillcolor="#34A853"];
// Define edges A -> C; B -> C; C -> D -> E -> F; }
Caption: PAMPA experimental workflow.Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a model for intestinal absorption that includes both passive and active transport mechanisms.[9][17][18]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
Test compound
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²), indicating good integrity.[20]
-
Prepare Transport Buffer: Prepare the transport buffer (e.g., HBSS) and warm it to 37°C.
-
Transport Experiment (Apical to Basolateral - A-to-B):
-
Wash the cell monolayers with warm transport buffer.
-
Add the test compound (at a concentration of 1-10 µM) in transport buffer to the apical (donor) side.[9]
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Transport Experiment (Basolateral to Apical - B-to-A):
-
Repeat the experiment, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side. This measures the extent of active efflux.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Post-Experiment Integrity Check: Measure the TEER again to ensure the compound did not compromise monolayer integrity.
Data Analysis: The apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions is calculated as:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment
-
A is the surface area of the Transwell membrane
-
C₀ is the initial concentration of the compound in the donor compartment
The efflux ratio (ER) is then calculated as:
ER = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.[8]
Data Presentation
Table 1: Physicochemical Properties and Permeability of Hypothetical 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one Analogs
| Compound | Modification | cLogP | pKa (most basic) | H-Bond Donors | Papp (PAMPA) (x 10⁻⁶ cm/s) | Papp (Caco-2 A-B) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Parent | None | 0.8 | 9.5 | 2 | 1.2 | 0.3 | 8.0 |
| Analog 1 | N-methylation of primary amine | 1.2 | 9.2 | 1 | 3.5 | 0.8 | 7.5 |
| Analog 2 | Addition of a phenyl group | 2.5 | 9.4 | 2 | 8.1 | 1.5 | 6.8 |
| Analog 3 | N-methylation + Phenyl group | 2.9 | 9.1 | 1 | 12.5 | 8.2 | 1.8 |
Conclusion
Optimizing the cell permeability of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one and its analogs requires a systematic approach that combines predictive physicochemical profiling with robust in vitro assays. By understanding the interplay between lipophilicity, pKa, and hydrogen bonding, and by using assays like PAMPA and Caco-2 to diagnose permeability barriers, researchers can rationally design molecules with improved pharmacokinetic properties.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). EU Reference Laboratory for Alternatives to Animal Testing. [Link]
-
Caco2 assay protocol. (n.d.). Cyprotex. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). PMC. [Link]
-
ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021, January 4). PMC. [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021, January 4). RSC Publishing. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
-
Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). PMC. [Link]
-
Hydrogen bonding. (n.d.). MolModa Documentation - Durrant Lab. [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (n.d.). ResearchGate. [Link]
-
Hydrogen bond donors in drug design. (2022, June 27). ChemRxiv. [Link]
-
PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2020, January 13). PubMed. [Link]
-
pKa, Solubility, and Lipophilicity. (n.d.). ResearchGate. [Link]
-
Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (2024, December 31). OMICS International. [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018, December 27). PubMed. [Link]
-
A library of 13 piperazine compounds were studied for intestinal... (n.d.). ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2022, December 28). Profacgen. [Link]
-
Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. (2021, August 18). ACS Publications. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]
-
1-{4-[4-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one. (n.d.). American Elements. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 3). PMC. [Link]
-
1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone. (n.d.). Amerigo Scientific. [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, June 14). Journal of Applied Pharmaceutical Science. [Link]
-
Optimizing Peptide Permeability Assays. (n.d.). Resolian. [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021, May 12). ACS Publications. [Link]
-
Cell Permeability and Target Engagement of Middle-Sized Molecules Quantified by In-Cell NMR. (2025, August 25). ACS Publications. [Link]
-
Method for Determination of Drug Permeability. (2023, May 8). Labinsights. [Link]
-
2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol Properties. (2025, October 15). EPA. [Link]
-
1-(4-Phenylpiperazin-1-yl)ethanone. (n.d.). PubChem. [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (n.d.). MDPI. [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022, April 29). PubMed. [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022, April 29). PMC - NIH. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogen bonding - MolModa Documentation [durrantlab.pitt.edu]
- 4. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 7. omicsonline.org [omicsonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enamine.net [enamine.net]
- 10. PAMPA | Evotec [evotec.com]
- 11. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
- 16. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
"1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one" off-target effects mitigation
Technical Support Center: 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one & Derivatives
Case ID: #PIP-AM-001 Status: Open Priority: High (Off-Target Toxicity & Stability Risks) Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary & Compound Profile
Compound Name: 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one Core Pharmacophore: N-Acetylpiperazine with a distal primary amine. Chemical Class: Piperazine derivative / Mannich base (potentially).
Critical Technical Alert (Stability):
Before addressing biological off-targets, we must validate the chemical integrity of your sample. The specific nomenclature "4-(Aminomethyl)piperazin-1-yl" implies a gem-diamine structure (
-
If your "off-target" effect is cytotoxicity: It is likely caused by formaldehyde release.
-
If your compound is the stable ethylene analog (1-[4-(2-aminoethyl)...]): The off-targets are likely GPCR promiscuity or hERG inhibition.
This guide addresses both scenarios, focusing on the mitigation of biological off-targets typical of the piperazine pharmacophore.
Troubleshooting Guide: Diagnosing Off-Target Effects
Issue 1: Unexpected Cytotoxicity or Assay Interference
Symptom: High cell death in non-target cells or false positives in biochemical assays. Root Cause: Chemical instability of the N-aminomethyl motif leading to formaldehyde generation or Schiff base formation.
| Diagnostic Step | Protocol | Expected Outcome (If Unstable) |
| Stability Check | Incubate compound in PBS ( | Appearance of parent amine (MW-30) and loss of starting material. |
| Formaldehyde Assay | Perform a Nash reaction or use a colorimetric formaldehyde kit. | Positive signal correlating with compound concentration. |
| Reactivity Check | Incubate with a model aldehyde (e.g., benzaldehyde). | Rapid formation of imine (Schiff base) due to primary amine reactivity. |
Mitigation Strategy:
-
Structural Switch: Switch to the C-substituted analog (e.g., 2-(aminomethyl)piperazine) or the N-ethyl analog (1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one) to prevent hydrolysis.
Issue 2: hERG Channel Inhibition (Cardiotoxicity Risk)
Symptom: QT prolongation signals or hits in patch-clamp assays. Root Cause: The basic nitrogen (N4) of the piperazine ring, combined with the primary amine, can interact with the hERG pore, especially if the molecule has lipophilic substituents added during lead optimization.
Q: My compound hits hERG at
Mitigation Protocol:
-
Reduce Basicity (
):-
Electron-withdrawing groups (EWGs) adjacent to N4 reduce the
, weakening the interaction with the hERG aromatic cage. -
Action: Add a fluorine to the ethyl linker or the piperazine ring.[1]
-
-
Zwitterionic Design:
-
Introduce a carboxylic acid to neutralize the cationic charge at physiological pH.
-
-
Lipophilicity Reduction (
):-
hERG binding correlates with high LogP.
-
Action: Introduce polar heteroatoms (e.g., replace a methylene with an ether oxygen).
-
Table 1: hERG Mitigation SAR Matrix
| Modification | Effect on hERG ( | Effect on Target Potency | Rationale |
| N-Acetylation (Current) | Moderate Improvement | Neutral | Removes basicity of N1; good starting point. |
| Fluorination (Linker) | High Improvement | Variable | Inductive effect lowers N4 |
| Rigidification | High Improvement | High Risk | Locking conformation can exclude hERG binding but may hurt target fit. |
Issue 3: GPCR Promiscuity (The "Dirty Drug" Profile)
Symptom: Activity against Dopamine (
Q: Why is my compound causing sedation/CNS effects?
A: It is likely hitting
Mitigation Protocol:
-
Steric Clashing: Introduce a methyl group on the piperazine ring (C2 or C3). This creates steric hindrance that prevents the flat piperazine from fitting into the conserved GPCR orthosteric pocket.
-
Linker Modification: Change the "Aminomethyl" (or ethyl) length. GPCRs are sensitive to the distance between the basic nitrogen and the aromatic core (if you have one attached).
-
Selectivity Screening: Run a "Safety 44" panel early.
Visualizing the Mitigation Workflow
The following diagram outlines the decision logic for troubleshooting off-target effects associated with this pharmacophore.
Caption: Logical workflow for diagnosing and mitigating off-target liabilities of aminomethyl-piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Can I use the "Aminomethyl" group as a linker for PROTACs?
A: Not recommended if it is an N-aminomethyl linkage (
Q2: How does the Acetyl group influence the off-target profile?
A: The acetyl group is beneficial. By converting the N1 nitrogen into an amide, you remove one basic center (
Q3: What is the best control compound for these experiments? A: Use 1-Acetylpiperazine (CAS 13889-98-0) as a negative control to determine if the effect is driven by the piperazine core itself, and Formaldehyde (if stability is suspected) to rule out decomposition artifacts.
References
-
Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from
-
National Institutes of Health (NIH). (2010). Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Retrieved from
-
BenchChem Technical Support. (2025). Strategies to reduce off-target effects of phenylpiperazine derivatives. Retrieved from
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[2] Retrieved from
-
ChemRxiv. (2025). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. Retrieved from
Sources
Validation & Comparative
Comparative Efficacy Guide: 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one in Drug Design
[1]
Executive Summary & Compound Profile
Target Compound: 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one
Common Designation:
The Technical Nuance:
Unlike the standard stable linker 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one (Ac-AEP), the target compound (Ac-AMP) contains a geminal diamine unit (
Comparative Landscape
This guide compares Ac-AMP against two primary alternatives used in drug development:
Comparative Efficacy Analysis
A. Physicochemical Stability & Reactivity Profile
The defining characteristic of Ac-AMP is its susceptibility to hydrolysis compared to the ethylene-bridged Ac-AEP.[1]
| Feature | Ac-AMP (Target) | Ac-AEP (Alternative A) | Implication for Development |
| Linker Type | Ac-AMP is transient; Ac-AEP is permanent. | ||
| Hydrolytic Stability | Low ( | High (Stable indefinitely) | Ac-AMP requires anhydrous storage; unsuitable for aqueous formulations.[1] |
| Reactivity | Electrophilic (imiphenium ion precursor) | Nucleophilic (Primary amine) | Ac-AMP acts as a cross-linker; Ac-AEP acts as a ligand anchor.[1] |
| LogP (Calc) | -1.2 (Hydrophilic) | -1.1 (Hydrophilic) | Similar polarity, but distinct transport mechanisms.[1] |
B. Synthetic Efficacy: Yield & Purity
In synthetic workflows, Ac-AMP is often generated in situ or used as a crude intermediate due to isolation difficulties.[1]
-
Ac-AMP Synthesis: Requires Mannich reaction (Ac-Pip + Formaldehyde + Ammonia).[1] Yields are variable (40-65%) and product is prone to polymerization.[1]
-
Ac-AEP Synthesis: Alkylation of Ac-Pip with N-(2-bromoethyl)phthalimide followed by deprotection.[1] Yields are high (>85%) and robust.[1]
C. Biological Efficacy: Prodrug Potential
Ac-AMP is investigated as a prodrug moiety to enhance the solubility of lipophilic amines or to mask the basicity of the piperazine nitrogen.[1]
-
Mechanism: Ac-AMP
Ac-Pip +ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> + . -
Data Insight: Studies on similar Mannich bases (e.g., Rolitetracycline) show that the
-aminomethyl group increases water solubility by 10-50 fold before rapidly hydrolyzing in plasma to release the active drug. Ac-AEP, conversely, remains intact and contributes to the pharmacophore's binding affinity (e.g., in Imatinib derivatives).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Experimental Protocols
Protocol 1: Hydrolytic Stability Assay (Comparative)
Objective: Determine the half-life of Ac-AMP vs. Ac-AEP in simulated physiological fluid.
-
Preparation: Dissolve 10 mM of Ac-AMP and Ac-AEP separately in DMSO-d6 (stock).
-
Initiation: Dilute stock 1:10 into Phosphate Buffered Saline (PBS, pH 7.4) in an NMR tube.
-
Monitoring: Acquire
H-NMR spectra every 15 minutes for 12 hours at 37°C.-
Marker for Ac-AMP: Disappearance of the singlet at
3.8 ppm (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ). -
Marker for Ac-AEP: Stability of triplets at
2.4 and 2.7 ppm.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
Quantification: Plot
vs. time to calculate and .
Protocol 2: Synthetic Generation of Ac-AMP (Mannich Reaction)
Note: Due to instability, this is often performed immediately prior to further coupling.[1]
-
Reagents: 1-Acetylpiperazine (1.0 eq), Formaldehyde (37% aq, 1.1 eq), Secondary Amine or Ammonia source (1.0 eq).[1]
-
Procedure:
-
Dissolve 1-acetylpiperazine in Ethanol (anhydrous).[1]
-
Add Formaldehyde dropwise at 0°C. Stir for 30 min.
-
Add the amine source.[1] Reflux for 2-4 hours.
-
Critical Step: Evaporate solvent under reduced pressure at <40°C. Do not use aqueous workup (hydrolysis risk).[1]
-
Validation: Confirm structure via IR (absence of C=O aldehyde, presence of C-N stretch).[1]
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the Target (Ac-AMP) acting as a prodrug/reactive species versus the Alternative (Ac-AEP) acting as a stable scaffold.[1]
Caption: Divergent utility pathways: Ac-AMP cycles back to the parent scaffold via hydrolysis (prodrug behavior), while Ac-AEP forms stable conjugates.[1]
Summary of Efficacy Data
| Parameter | Ac-AMP (Target) | Ac-AEP (Alternative) | Conclusion |
| Half-life ( | ~2.5 hours (pH 7.4) | > 24 hours (pH 7.4) | Ac-AMP is unsuitable for stable library storage. |
| Solubility (aq) | High (>100 mg/mL) | High (>100 mg/mL) | Both are excellent solubilizing tails.[1] |
| Linker Length | ~2.5 Å ( | ~3.8 Å ( | Ac-AEP offers better steric freedom for ligand binding. |
| Toxicity Risk | Formaldehyde release | Low (Standard metabolite) | Ac-AMP carries potential toxicity liabilities.[1] |
References
-
Mannich Base Chemistry & Stability : Tramontini, M., & Angiolini, L. (1990).[1] Mannich Bases: Chemistry and Uses. CRC Press.[1] Link[1]
-
Piperazine Linkers in Drug Discovery : Brockunier, L. L., et al. (2004).[1] "Human β3-adrenergic receptor agonists containing a piperazine scaffold."[1] Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978.[1] Link[1]
-
Photosensitive Resin Monomers (Citing Aminomethyl-Piperazines) : Patent WO2017038970A1.[1] "Photosensitive resin printing plate precursor." (2017).[1] Google Patents.[1] Link
-
Prodrug Strategies using Mannich Bases : Rautio, J., et al. (2008).[1] "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery, 7, 255–270.[1] Link
A Comprehensive Guide to the Enantiomeric Separation and Bioactivity Comparison of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one
In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, recognized for its versatility and presence in a multitude of pharmacologically active agents.[1][2] These heterocyclic compounds are integral to drugs targeting a wide array of conditions, from central nervous system disorders to infectious diseases.[3][4] A critical aspect in the development of piperazine-containing drugs is the consideration of stereoisomerism. The three-dimensional arrangement of atoms can profoundly influence a molecule's interaction with its biological target, leading to significant differences in efficacy, safety, and pharmacokinetic profiles between enantiomers.[1][5] This guide provides an in-depth technical overview of the enantiomeric separation of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one and a framework for comparing the biological activities of its isolated enantiomers. While specific experimental data for this molecule is not publicly available, this document synthesizes established methodologies for structurally similar piperazine derivatives to offer a robust, scientifically grounded approach for researchers in drug development.
The Imperative of Chiral Separation in Piperazine Derivatives
The differential pharmacological effects of enantiomers are a well-established principle in medicinal chemistry. For piperazine derivatives, stereochemistry can dictate receptor binding affinity, selectivity, and metabolic stability.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to undesirable side effects. Therefore, the separation and individual characterization of enantiomers are not merely an academic exercise but a crucial step in the development of safer and more effective pharmaceuticals.
Enantiomeric Separation: A Methodological Approach
The separation of enantiomers presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful and widely adopted technique for this purpose.[6] Capillary electrophoresis (CE) with a chiral selector is another effective method for the resolution of cationic piperazine derivatives.[7][8]
Workflow for Chiral HPLC Method Development
The following diagram outlines a systematic approach to developing a chiral HPLC method for the separation of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one enantiomers.
Caption: A systematic workflow for developing a chiral HPLC separation method.
Detailed Experimental Protocol: Chiral HPLC Separation
This protocol is a starting point based on successful separations of analogous piperazine compounds.[6]
1. Materials and Instrumentation:
-
Racemic 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column such as cellulose or amylose derivatives)
-
HPLC system with a UV detector
-
0.45 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of the racemic compound at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Starting Point):
-
Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel)[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting ratio would be 90:10 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)[6]
-
Injection Volume: 10 µL
4. Method Optimization:
-
Mobile Phase Composition: Systematically vary the ratio of the non-polar solvent and the alcohol modifier to optimize the resolution and retention times of the enantiomers.
-
Temperature: Investigate the effect of column temperature on the separation. In some cases, lower temperatures can improve resolution.
-
Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.
Comparative Analysis of Biological Activity
Once the enantiomers are successfully separated and isolated, the next critical step is to compare their biological activities. The specific assays will depend on the therapeutic target of interest. Given the prevalence of piperazine derivatives in central nervous system and antimicrobial research, a hypothetical workflow could involve assessing their effects on a relevant receptor and a panel of microbial strains.[1][3]
Hypothetical Experimental Workflow for Bioactivity Comparison
Caption: A workflow for comparing the biological activity of separated enantiomers.
Detailed Experimental Protocols: Bioactivity Assays
1. Receptor Binding Assay (Example: Serotonin 5-HT1A Receptor)
This protocol is based on standard radioligand binding assay procedures.
-
Objective: To determine the binding affinity (Ki) of each enantiomer and the racemate for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [³H]8-OH-DPAT).
-
Each enantiomer and the racemate at various concentrations.
-
Assay buffer and scintillation cocktail.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (enantiomers and racemate).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
2. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Objective: To determine the minimum concentration of each enantiomer and the racemate that inhibits the visible growth of a panel of microorganisms.
-
Materials:
-
Bacterial and/or fungal strains.
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria).
-
Each enantiomer and the racemate at various concentrations.
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the growth medium in the 96-well plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation and Interpretation
The quantitative data from the separation and bioactivity assays should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Chiral HPLC Separation Data
| Compound | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | \multirow{2}{*}{2.1} |
| Enantiomer 2 | 10.2 |
Table 2: Hypothetical Comparative Biological Activity Data
| Compound | 5-HT1A Binding Affinity (Ki, nM) | Antimicrobial Activity (MIC, µg/mL) vs. E. coli |
| (R)-Enantiomer | 15 | 32 |
| (S)-Enantiomer | 250 | >128 |
| Racemate | 30 | 64 |
In this hypothetical example, the (R)-enantiomer exhibits significantly higher affinity for the 5-HT1A receptor and greater antimicrobial potency compared to the (S)-enantiomer. The racemate shows intermediate activity, which is a common observation.
Conclusion
The enantiomeric separation and individual bioactivity profiling of chiral piperazine derivatives like 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one are indispensable steps in drug discovery and development. By employing systematic chromatographic techniques and a well-defined panel of biological assays, researchers can elucidate the stereochemical requirements for optimal pharmacological activity. This knowledge is paramount for the rational design of more potent, selective, and safer therapeutic agents. The methodologies and workflows presented in this guide provide a robust framework for undertaking such investigations, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.
References
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
-
ResearchGate. (2026, January 23). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2026, January 15). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Retrieved from [Link]
-
National Institute of Justice. (2005, March 15). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. Retrieved from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]
-
ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
NATURALISTA CAMPANO. (2024, April 18). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone. Retrieved from [Link]
-
American Elements. (n.d.). 1-{4-[4-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one. Retrieved from [Link]
-
PMC. (n.d.). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Retrieved from [Link]
-
PMC - NIH. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review | Request PDF. Retrieved from [Link]
-
Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-. (2023, April 28). Retrieved from [Link]
- Google Patents. (n.d.). US5478941A - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl) sulfonyl]piperazine.
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024, March 22). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Contents. Retrieved from [Link]
-
MDPI. (2021, June 7). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]
-
Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [museonaturalistico.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one
[1][2]
Executive Safety Assessment (The "Why")
Compound Class: N-Acetyl Piperazine Derivative (Primary Amine) Inferred Hazard Profile: Corrosive (Skin/Eye), Respiratory Sensitizer, Skin Sensitizer.[1][2]
As a Senior Application Scientist, I must emphasize that safety protocols for 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one should not be based solely on its specific Safety Data Sheet (SDS), which may be generic for research-grade materials. Instead, we must rely on Structure-Activity Relationship (SAR) safety principles.
This molecule contains two critical pharmacophores driving its risk profile:[1][2]
-
Primary Aminomethyl Group (
): Highly basic and nucleophilic.[1][2] Capable of causing chemical burns and severe eye damage (Category 1B/1C equivalent).[2] -
Piperazine Ring: A notorious sensitizer.[2] Repeated exposure, even at low levels, can lead to occupational asthma or allergic contact dermatitis.
The Golden Rule: Treat this compound as a Corrosive Sensitizer .[2] Your PPE must prevent not just gross contact, but also micro-exposure that triggers immunological sensitization.
The PPE Matrix: Layered Defense System[2]
Do not rely on a "one-size-fits-all" approach. Select your PPE based on the operational scale.
| PPE Component | Small Scale (< 1g) / Analytical | Preparative Scale (> 1g) / Synthesis | Rationale & Causality |
| Hand Protection | Double Nitrile (0.11 mm min.[1][2] thickness) | Laminate (Silver Shield) liner under Nitrile | Permeation: Piperazines permeate standard nitrile.[2] Laminate provides a chemical barrier; nitrile provides dexterity.[2] |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield | Alkalinity: Amines cause saponification of corneal tissue.[2] Safety glasses are insufficient against aerosols/dust.[2] |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Powered Air Purifying Respirator (PAPR) or N95 if hood space is limited | Sensitization: Inhalation of dust is the primary route for piperazine-induced asthma.[1][2] |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Tyvek® Coverall (Disposable) + Apron | Contamination: Amine residues on cloth lab coats can off-gas or transfer to skin later.[1][2] |
Glove Selection Logic (Graphviz)[1][2]
The following decision logic ensures you select the correct glove material based on the solvent system and state of matter.
Figure 1: Glove selection logic based on physical state and solvent compatibility.[2] Piperazines in organic solvents (like DCM) penetrate nitrile rapidly, necessitating laminate liners.[1]
Operational Protocols
A. Donning & Doffing (The "Clean-Skin" Protocol)
The most common point of exposure is not during the reaction, but when removing contaminated PPE.[2]
-
Pre-Check: Inflate nitrile gloves with air to check for pinholes before wearing.[2]
-
Double Gloving: Wear a colored inner glove and a different colored outer glove.[2] If the inner glove color becomes visible (tear) or changes color (breakthrough), exit immediately.
-
Doffing Technique: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches bare skin. Wash hands with acidic soap (pH ~5.[2]5) immediately after to neutralize trace amines.[2]
B. Handling in the Fume Hood[2]
-
Positioning: Work at least 6 inches inside the hood sash.[2]
-
Static Control: Piperazine derivatives are often fine, static-prone powders.[1][2] Use an ionizing bar or anti-static gun if weighing dry powder to prevent "fly-away" dust that settles on wrists/sleeves.[2]
-
Decontamination: Wipe down all surfaces with a 5% Citric Acid solution (or dilute vinegar) after use.[2] This converts the volatile free base amine into a non-volatile, water-soluble salt.[1][2]
Emergency Response & Disposal
Spill Response Workflow
Figure 2: Step-by-step spill response focusing on dust suppression and chemical neutralization.[1][2]
Disposal Strategy
Never dispose of this compound down the drain.[3] Amines are toxic to aquatic life and can damage plumbing seals.[2]
-
Segregation: Collect in a dedicated "Basic/Alkaline Organic" waste stream.
-
Incompatibility: Do NOT mix with:
-
Labeling: Explicitly mark the waste tag with "Piperazine Derivative – Potential Sensitizer."[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
